molecular formula C8H13NO2 B2933484 1-[3-(Hydroxymethyl)pyrrolidin-1-yl]prop-2-en-1-one CAS No. 1248611-91-7

1-[3-(Hydroxymethyl)pyrrolidin-1-yl]prop-2-en-1-one

Cat. No.: B2933484
CAS No.: 1248611-91-7
M. Wt: 155.197
InChI Key: XETQKJFYJWBAHY-UHFFFAOYSA-N
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Description

1-[3-(Hydroxymethyl)pyrrolidin-1-yl]prop-2-en-1-one is an organic compound with the molecular formula C8H13NO2 and a molecular weight of 155.2 g/mol This compound is characterized by the presence of a pyrrolidine ring, a hydroxymethyl group, and a prop-2-en-1-one moiety

Preparation Methods

The synthesis of 1-[3-(Hydroxymethyl)pyrrolidin-1-yl]prop-2-en-1-one typically involves the reaction of pyrrolidine with an appropriate aldehyde or ketone under controlled conditions. One common method includes the reaction of pyrrolidine with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

1-[3-(Hydroxymethyl)pyrrolidin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include mild temperatures, inert atmospheres, and solvents like ethanol or tetrahydrofuran. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[3-(Hydroxymethyl)pyrrolidin-1-yl]prop-2-en-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[3-(Hydroxymethyl)pyrrolidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, it may inhibit enzymes involved in metabolic pathways, leading to altered cellular functions .

Comparison with Similar Compounds

1-[3-(Hydroxymethyl)pyrrolidin-1-yl]prop-2-en-1-one can be compared with similar compounds such as:

    1-(Pyrrolidin-1-yl)prop-2-en-1-one:

    3-(Hydroxymethyl)pyrrolidine: This compound lacks the prop-2-en-1-one moiety, which influences its chemical behavior and uses[][6].

The presence of both the hydroxymethyl group and the prop-2-en-1-one moiety in this compound makes it unique and versatile for various applications.

Properties

IUPAC Name

1-[3-(hydroxymethyl)pyrrolidin-1-yl]prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-2-8(11)9-4-3-7(5-9)6-10/h2,7,10H,1,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XETQKJFYJWBAHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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